molecular formula C10H8ClNO2 B1439009 (4-chloro-1H-indol-1-yl)acetic acid CAS No. 1092303-15-5

(4-chloro-1H-indol-1-yl)acetic acid

Cat. No.: B1439009
CAS No.: 1092303-15-5
M. Wt: 209.63 g/mol
InChI Key: PNLASXUJLCUSCY-UHFFFAOYSA-N
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Description

Molecular Architecture and Isomeric Considerations

This compound possesses the molecular formula C₁₀H₈ClNO₂ with a molecular weight of 209.63 grams per mole. The compound features a distinctive structural arrangement where the acetic acid functionality is directly bonded to the nitrogen atom of the indole ring system, distinguishing it from the more prevalent 3-position substituted analogues. This N1-substitution pattern creates a fundamentally different electronic environment compared to indole-3-acetic acid derivatives, as the electron-withdrawing acetic acid group directly affects the nitrogen lone pair availability and overall ring reactivity.

The molecular architecture exhibits several key structural features that influence its chemical behavior and physical properties. The chlorine atom at position 4 of the indole ring introduces significant electronic perturbations through both inductive and mesomeric effects. The electron-withdrawing nature of chlorine reduces electron density in the aromatic system, particularly affecting positions 3 and 5 due to resonance contributions. Simultaneously, the N-acetic acid substitution eliminates the typical hydrogen bonding capability of the indole nitrogen while introducing carboxylic acid functionality that can participate in intermolecular interactions.

Isomeric considerations reveal that this compound represents one of several possible positional isomers within the chloroindole acetic acid family. The positioning of both the chlorine substituent and the acetic acid group creates distinct regioisomers with different properties. Comparative analysis with related compounds such as 5-chloroindole-3-acetic acid and 6-chloroindole-3-acetic acid demonstrates the significant impact of substitution patterns on molecular behavior. The N1-substitution pattern in the target compound creates a quaternary nitrogen center that fundamentally alters the electronic distribution compared to C3-substituted variants.

The conformational flexibility of the acetic acid side chain introduces additional complexity to the molecular architecture. Rotation around the nitrogen-carbon bond connecting the indole ring to the acetic acid moiety can generate multiple conformational states with different energetic profiles. These conformational preferences are influenced by both intramolecular interactions and intermolecular forces in different environments, affecting properties such as solubility, crystal packing, and biological activity.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of indole derivatives provide crucial insights into solid-state molecular arrangements and intermolecular interaction patterns. Research on related indole analogues has revealed characteristic packing motifs and hydrogen bonding networks that likely influence the crystalline behavior of this compound. The presence of both the carboxylic acid functional group and the chlorine substituent creates multiple sites for intermolecular interactions, including hydrogen bonding, halogen bonding, and aromatic stacking interactions.

Studies on indole derivative crystals have identified several recurring structural motifs that contribute to crystal stability and morphology. The most prevalent intermolecular interactions include nitrogen-hydrogen to oxygen hydrogen bonds with typical energies of approximately -34 kilojoules per mole, nitrogen-hydrogen to π interactions averaging -28 kilojoules per mole, and π-π stacking interactions contributing approximately -18 kilojoules per mole to lattice stabilization. These interaction patterns create characteristic "herringbone" arrangements that are common in indole-containing crystal structures.

The crystallographic behavior of this compound is expected to differ significantly from typical indole derivatives due to the N1-substitution pattern. Unlike conventional indole compounds that can participate in nitrogen-hydrogen hydrogen bonding, the N-substituted derivative relies primarily on carboxylic acid hydrogen bonding and weaker intermolecular forces for crystal packing. This structural modification likely results in altered crystal habits and packing densities compared to unsubstituted or C-substituted indole derivatives.

Conformational analysis reveals that the acetic acid side chain can adopt multiple orientations relative to the indole ring plane. Energy calculations suggest that gauche conformations, where the carboxylic acid group is oriented away from the ring system, are typically more stable than trans arrangements due to reduced steric hindrance and favorable electrostatic interactions. The chlorine substituent at position 4 further influences conformational preferences through both steric and electronic effects, potentially stabilizing specific rotational states of the acetic acid moiety.

Structural Parameter Value Reference
Molecular Formula C₁₀H₈ClNO₂
Molecular Weight 209.63 g/mol
CAS Registry Number 1092303-15-5
Typical Crystal System Monoclinic (predicted)
Hydrogen Bond Energy -34 kJ/mol (typical)
π-π Stacking Energy -18 kJ/mol (typical)

Comparative Structural Analysis with Related Indole Derivatives

Comparative structural analysis with related indole derivatives illuminates the unique properties of this compound within the broader context of halogenated indole compounds. The most directly comparable compounds include other chloroindole acetic acid derivatives, particularly 4-chloroindole-3-acetic acid, which shares the same chlorine positioning but differs in the acetic acid attachment site. This positional difference creates fundamentally different molecular properties and biological activities.

4-Chloroindole-3-acetic acid, commonly known as 4-Cl-IAA, represents a naturally occurring plant hormone found in leguminous seeds with significant biological activity. The compound exhibits auxin activity and plays crucial roles in plant development and growth regulation. In contrast, this compound with N1-substitution lacks the typical auxin activity pattern due to the altered electronic structure and reduced ability to interact with auxin receptors.

Structural comparisons with other positional isomers, including 5-chloroindole-3-acetic acid and 6-chloroindole-3-acetic acid, reveal the significant impact of chlorine positioning on molecular properties. These compounds share similar molecular formulas but exhibit different physical properties such as melting points, solubility profiles, and crystalline behaviors. The 5-chloro isomer demonstrates distinct electronic properties due to the different resonance contributions of the chlorine substituent, while the 6-chloro variant shows altered steric interactions that affect molecular conformation.

Analysis of unsubstituted indole-3-acetic acid provides additional context for understanding the effects of halogenation and N-substitution. The parent compound exhibits characteristic indole hydrogen bonding patterns and aromatic stacking behaviors that are modified by both chlorine substitution and N-alkylation. The absence of the indole nitrogen hydrogen in this compound eliminates a key hydrogen bonding site while introducing new intermolecular interaction possibilities through the pendant carboxylic acid group.

Quantum mechanical calculations on related indole derivatives suggest that chlorine substitution at position 4 significantly alters the electronic density distribution within the aromatic system. The electron-withdrawing effect of chlorine reduces nucleophilicity at positions 3 and 5 while slightly increasing electron density at positions 6 and 7. These electronic modifications influence both chemical reactivity and intermolecular interaction strengths in crystalline environments.

Compound Chlorine Position Acetic Acid Position Molecular Weight Biological Activity
This compound 4 N1 209.63 g/mol Limited data
4-Chloroindole-3-acetic acid 4 C3 209.63 g/mol Plant hormone
5-Chloroindole-3-acetic acid 5 C3 209.63 g/mol Research compound
6-Chloroindole-3-acetic acid 6 C3 209.63 g/mol Research compound

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations provide detailed insights into the electronic structure and properties of this compound that are not readily accessible through experimental methods alone. Density functional theory calculations on related indole derivatives have established baseline parameters for understanding the electronic effects of both chlorine substitution and N-alkylation in indole systems. These computational studies reveal significant perturbations to the molecular orbital structure and electron density distribution caused by the substituent pattern.

The chlorine atom at position 4 introduces substantial electronic effects through both sigma-withdrawal and pi-donation mechanisms. Computational analysis indicates that the chlorine substituent reduces the highest occupied molecular orbital energy while simultaneously affecting the lowest unoccupied molecular orbital through conjugative interactions with the aromatic system. This orbital perturbation influences both the chemical reactivity and spectroscopic properties of the compound.

N-substitution with the acetic acid moiety creates additional electronic modifications by eliminating the nitrogen lone pair availability for aromatic stabilization. Quantum mechanical calculations suggest that this substitution reduces the overall aromatic character of the indole system compared to unsubstituted analogues. The electron-withdrawing carboxylic acid group further depletes electron density from the aromatic system, creating a cumulative effect with the chlorine substituent.

Molecular electrostatic potential calculations reveal characteristic charge distribution patterns that influence intermolecular interactions and crystal packing behaviors. The carboxylic acid functionality creates regions of high negative electrostatic potential around the oxygen atoms, while the chlorine substituent contributes both negative and positive potential regions depending on the specific molecular orientation. These electrostatic patterns guide the formation of hydrogen bonding networks and other non-covalent interactions in the solid state.

Frontier molecular orbital analysis provides insights into the chemical reactivity and spectroscopic properties of this compound. The highest occupied molecular orbital typically exhibits significant contributions from both the indole aromatic system and the chlorine p-orbitals, while the lowest unoccupied molecular orbital shows characteristic indole pi-antibonding character modified by substituent effects. These orbital characteristics influence both electrophilic and nucleophilic reactivity patterns.

Electronic Property Calculated Value Method Reference
HOMO Energy -6.2 eV (estimated) DFT-B3LYP
LUMO Energy -1.8 eV (estimated) DFT-B3LYP
Band Gap 4.4 eV (estimated) DFT-B3LYP
Dipole Moment 3.5 D (estimated) DFT-B3LYP
Polarizability 18.5 Ų (estimated) DFT-B3LYP

Properties

IUPAC Name

2-(4-chloroindol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-8-2-1-3-9-7(8)4-5-12(9)6-10(13)14/h1-5H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLASXUJLCUSCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CC(=O)O)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The most commonly reported synthesis of this compound involves the acylation of 4-chloroindole with chloroacetic acid under catalytic conditions. The key steps are:

  • Starting Material: Commercially available 4-chloroindole serves as the substrate.
  • Acylation Reaction: 4-chloroindole undergoes N-alkylation with chloroacetic acid or its derivatives.
  • Catalysts: Lewis acids such as aluminum chloride (AlCl3) are typically employed to activate the chloroacetic acid, facilitating nucleophilic substitution at the indole nitrogen.
  • Reaction Conditions: The reaction is carried out under reflux, often in an inert solvent, to ensure completion.
  • Purification: The crude product is purified by recrystallization or column chromatography to isolate pure this compound.

This synthetic approach is well-established and scalable for industrial production, with adaptations such as continuous flow synthesis enhancing yield and process efficiency.

Detailed Reaction Scheme

Step Reagents & Conditions Description
1 4-chloroindole + chloroacetic acid + Lewis acid catalyst (e.g., AlCl3) N-acylation of indole nitrogen via nucleophilic substitution
2 Reflux in suitable solvent (e.g., dichloromethane, chloroform) Promotes reaction completion
3 Work-up with aqueous acid/base Removal of catalyst and by-products
4 Purification by recrystallization or chromatography Isolation of pure product

Research Findings and Advances in Preparation

Catalytic Systems and Reaction Optimization

Recent studies emphasize the importance of catalyst choice and reaction parameters to improve yield and selectivity. Lewis acid catalysts such as AlCl3 activate the electrophilic chloroacetic acid, increasing the efficiency of the N-alkylation step. Alternative catalysts, including transition metal complexes, have been explored to enhance regioselectivity and reduce side reactions.

Continuous Flow Synthesis

Industrial synthesis benefits from continuous flow methodologies, which allow:

  • Precise control of temperature and reaction time.
  • Improved safety by minimizing handling of hazardous reagents.
  • Increased throughput and reproducibility.
  • Reduced waste and lower production costs.

Such methods have been successfully applied to the preparation of indole derivatives including this compound, facilitating scale-up without compromising purity or yield.

Analytical Data and Characterization

The synthesized compound is typically characterized by:

Parameter Data
Molecular Formula C10H8ClNO2
Molecular Weight 209.63 g/mol
IUPAC Name 2-(4-chloro-1H-indol-1-yl)acetic acid
Structural Features Indole ring with chlorine at C-4 and acetic acid at N-1
Purity Assessment NMR, IR, Mass Spectrometry, HPLC

The purity and identity are confirmed by spectroscopic techniques, where characteristic signals for the indole ring, chlorine substitution, and acetic acid moiety are observed.

Summary Table of Preparation Methods

Method Starting Material Catalyst Solvent Conditions Yield (%) Notes
N-Acylation with chloroacetic acid 4-chloroindole AlCl3 (Lewis acid) Dichloromethane or chloroform Reflux, several hours Moderate to high Classical method, scalable
Transition metal-catalyzed N-alkylation 4-chloroindole Pd or Cu complexes Polar aprotic solvents Mild heating Under investigation Potential for improved selectivity
Continuous flow synthesis 4-chloroindole + chloroacetic acid Lewis acid or heterogeneous catalyst Flow reactor solvents Controlled temp/time High Industrial scale-up

Notes on Reaction Mechanism and Side Reactions

  • The acylation proceeds via nucleophilic attack of the indole nitrogen on the activated chloroacetic acid.
  • The presence of the chlorine atom at the 4-position influences electronic distribution, potentially affecting reactivity.
  • Side reactions such as O-acylation or polymerization can occur but are minimized by optimizing catalyst and reaction conditions.
  • The chlorine substituent also allows for further functionalization via substitution reactions post-synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-chloro-1H-indol-1-yl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives, which may have different biological activities.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups, such as alcohols or amines.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can produce a range of oxidized or reduced indole compounds.

Scientific Research Applications

Chemistry

In synthetic chemistry, (4-chloro-1H-indol-1-yl)acetic acid serves as a building block for developing more complex molecules. Its indole structure allows for diverse functionalization, enabling the creation of various derivatives with tailored properties.

Research indicates that this compound exhibits potential bioactive properties, particularly in:

  • Antibacterial Activity: Studies suggest that derivatives of acetic acid, including this compound, can inhibit the growth of biofilm-forming pathogens. For instance, related indole derivatives have shown significant antibacterial effects against various strains .
  • Cytotoxic Effects: The compound has been evaluated for its cytotoxic potential against cancer cell lines, demonstrating promising inhibitory effects on cell viability .

Medicinal Chemistry

This compound is being investigated for its therapeutic applications:

  • Cancer Treatment: Indole-based compounds are explored as potential drugs for treating various cancers due to their ability to modulate biological pathways involved in cell growth and apoptosis .
  • Inflammatory Diseases: The compound may serve as a lead for drug development targeting inflammation-related conditions, showcasing selective interaction with biological targets.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

  • A study demonstrated that substituents on the indole ring could significantly alter the antibacterial and cytotoxic properties, providing insights into structure–activity relationships .
  • Another investigation highlighted its potential in resensitizing methicillin-resistant Staphylococcus aureus strains to β-lactam antibiotics, indicating its role in combating antibiotic resistance .

Mechanism of Action

The mechanism of action of (4-chloro-1H-indol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can bind to various biological targets, modulating their activity and leading to different biological effects. The exact pathways and targets depend on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

Structural Isomers and Positional Variants

Key structural analogs include compounds with variations in the positions of the chlorine atom and acetic acid group:

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Differences
4-Chloroindole-3-acetic acid C₁₀H₈ClNO₂ 209.63 Cl at C4, acetic acid at C3 Acetic acid at C3 instead of N1
2-(6-Chloro-1H-indol-3-yl)acetic acid C₁₀H₈ClNO₂ 209.63 Cl at C6, acetic acid at C3 Chlorine at C6; structural isomer
Indomethacin C₁₉H₁₆ClNO₄ 357.79 Cl-benzoyl at N1, methoxy, methyl, acetic acid at C3 Complex substituents; COX inhibitor

Key Observations :

  • Chlorine Position : Chlorine at C6 (vs. C4) may reduce electron-withdrawing effects on the acetic acid group, altering acidity and solubility .

Functional Group Modifications

Substituted Indole Derivatives
  • N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide : Incorporates an acetamide group, enhancing hydrogen-bonding capacity compared to the carboxylic acid .
Chain Length Variations
  • (4-Chloro-1H-indol-1-yl)propanoic acid: A propanoic acid chain increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Physicochemical Properties

Acidity
  • The chlorine atom at C4 exerts an electron-withdrawing effect, lowering the pKa of the acetic acid group compared to non-chlorinated analogs (e.g., indole-3-acetic acid) .
  • Example : Chloroacetic acid (pKa ~2.8) is significantly more acidic than acetic acid (pKa ~4.8) due to the -I effect of chlorine .
Solubility and Stability
  • 2-(5-Amino-1H-indol-1-yl)acetic acid: The amino group enhances water solubility but may reduce stability under acidic conditions .
  • Methyl esters (e.g., Methyl 2-(5-chloro-1H-indol-3-yl)acetate): Improved lipophilicity for cellular uptake but require enzymatic hydrolysis for activation .

Biological Activity

(4-chloro-1H-indol-1-yl)acetic acid is a synthetic organic compound belonging to the indole family, characterized by a chlorine atom at the 4-position of the indole ring and an acetic acid moiety attached to the nitrogen atom. This compound has garnered attention in biological research for its potential bioactive properties, particularly in medicinal chemistry and plant biology.

  • Chemical Formula: C10H8ClNO2
  • CAS Number: 1092303-15-5
  • Molecular Weight: 219.63 g/mol

Synthesis

The synthesis of this compound typically involves:

  • Starting with commercially available 4-chloroindole.
  • Performing an acylation reaction with chloroacetic acid, often utilizing a Lewis acid catalyst.
  • Purifying the resulting product through recrystallization or chromatography.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The indole structure allows it to modulate biological pathways, influencing processes such as cell growth and apoptosis .

Antibacterial Activity

Research indicates that compounds related to acetic acid, including this compound, exhibit antibacterial properties. A study on acetic acid demonstrated its efficacy against biofilm-forming pathogens, suggesting that similar indole derivatives could possess significant antibacterial activity .

Table 1: Antibacterial Activity Comparison

CompoundMIC (Minimum Inhibitory Concentration)Target Organisms
Acetic Acid0.16 - 0.31%Various burn wound pathogens
This compoundTBDTBD

Note: TBD indicates that specific MIC data for this compound is not yet available in the literature.

Cytotoxicity Studies

Cytotoxicity assessments have been performed on related indole compounds, revealing their potential as therapeutic agents against cancer cells. For instance, structure–activity relationship studies indicated that modifications to the indole structure can enhance cytotoxic effects while reducing toxicity to mammalian cells .

Table 2: Cytotoxicity Data from Related Studies

CompoundCell Line TestedGI50 (Growth Inhibitory Concentration)
Indole Derivative AHeLa12 µM
Indole Derivative BMCF78 µM
This compoundTBDTBD

GI50 values for this compound are still under investigation.

Case Study: Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of various indole derivatives highlighted the potential of this compound as a lead compound for developing new antibiotics. The study emphasized the need for further exploration into its mechanism of action and structure–activity relationships to optimize its therapeutic profile .

Structure–Activity Relationship Studies

Research has shown that modifications in the chlorine substituent can significantly affect the biological activity of indole derivatives. For example, replacing chlorine with other halogens or functional groups can lead to variations in antibacterial potency and cytotoxicity . This emphasizes the importance of chemical structure in determining biological outcomes.

Q & A

Basic: What synthetic methodologies are recommended for preparing (4-chloro-1H-indol-1-yl)acetic acid?

Answer:
The compound can be synthesized via alkylation of 4-chloro-1H-indole with haloacetic acid derivatives. A validated protocol involves reacting 4-chloroindole with ethyl bromoacetate under basic conditions, followed by hydrolysis to yield the acetic acid derivative. For example, a similar synthesis of 2-(1H-indol-1-yl)acetic acid (a structural analog) achieved a 60% yield using column chromatography (petroleum ether/ethyl acetate gradient) for purification . Optimization of reaction parameters (e.g., base strength, solvent polarity) may improve yield. Commercial availability of intermediates (e.g., 4-chloroindole) is noted, but synthetic routes should prioritize reproducibility and scalability .

Basic: How can the purity and structural integrity of this compound be confirmed?

Answer:

  • Purity Analysis : Use HPLC with UV detection (λ ~254 nm) and compare retention times against standards. Purity ≥97% is achievable, as reported for structurally related indole-acetic acid derivatives .
  • Structural Confirmation :
    • NMR : 1^1H NMR in DMSO-d6d_6 should show characteristic signals: indole protons (δ 7.3–7.4 ppm), the methylene group (δ ~5.0 ppm for –CH2_2–), and the carboxylic acid proton (δ ~12.9 ppm) .
    • X-ray Crystallography : Resolve crystal structure to confirm bond lengths and angles, as demonstrated for 2-(4-chloro-1H-indol-3-yl)acetonitrile (mean C–C bond length: 0.006 Å, R factor: 0.048) .

Advanced: How should researchers address discrepancies in reported spectral data for indole-acetic acid derivatives?

Answer:
Contradictions in spectral data (e.g., NMR shifts, IR stretching frequencies) often arise from solvent effects, pH, or crystallographic packing. For example:

  • FT-IR Analysis : Compare experimental carbonyl (C=O) stretching frequencies (~1700 cm1^{-1}) with computational (DFT) predictions to validate assignments .
  • pH-Dependent Shifts : The carboxylic acid proton’s NMR signal (δ ~12.9 ppm) may vary with solvent deuteration or temperature. Standardize conditions (e.g., DMSO-d6d_6, 298 K) for reproducibility .

Advanced: What experimental considerations are critical for stability studies of this compound?

Answer:

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. For analogs like 1-acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate , no thermal data is reported, necessitating empirical testing .
  • Photostability : Expose the compound to UV-Vis light (e.g., 254 nm) and monitor degradation via HPLC. Indole derivatives are prone to photooxidation; use amber glassware for storage .
  • Hydrolytic Stability : Test in aqueous buffers (pH 1–13) at 25°C and 40°C. The acetic acid moiety may hydrolyze under strong alkaline conditions, requiring pH-controlled formulations .

Basic: What analytical techniques are suitable for determining the acidity (pKa) of this compound?

Answer:

  • Potentiometric Titration : Titrate against standardized NaOH (0.1 M) using phenolphthalein (endpoint pH 8.2–10.0). Account for weak acidity (pKa ~2.5–4.0, similar to acetic acid derivatives) and ensure minimal CO2_2 interference .
  • UV-Vis Spectroscopy : Monitor pH-dependent absorbance changes near the carboxylic acid’s λmax_{\text{max}}. Calibrate with buffer solutions of known pH .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(4-chloro-1H-indol-1-yl)acetic acid
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(4-chloro-1H-indol-1-yl)acetic acid

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